![molecular formula C26H22ClN5O5S B12025710 (2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12025710.png)

(2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

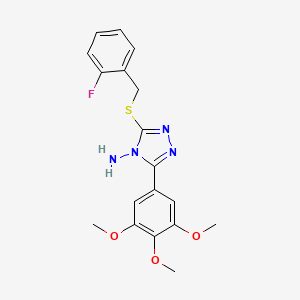

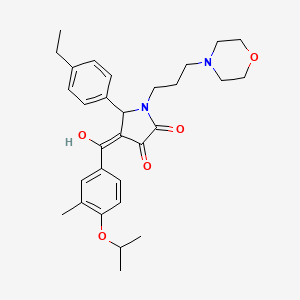

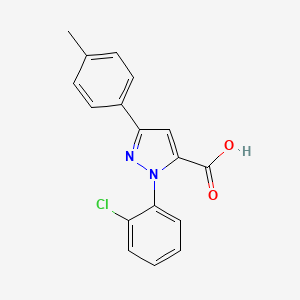

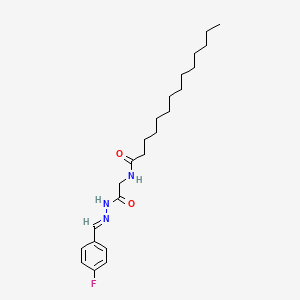

Le composé Acide (2-{(E)-[({[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétyl)hydrazono]méthyl}phénoxy)acétique est une molécule organique complexe qui présente un cycle triazole, des groupes chlorophényle et méthoxyphényle

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'Acide (2-{(E)-[({[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétyl)hydrazono]méthyl}phénoxy)acétique implique généralement plusieurs étapes :

Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant l'hydrazine et un composé dicarbonylé approprié.

Réactions de substitution : Les groupes chlorophényle et méthoxyphényle sont introduits par des réactions de substitution nucléophile.

Formation de thioéther : Le groupe sulfanyl est incorporé par une réaction avec un composé thiol.

Formation d'hydrazone : Le groupe hydrazono est formé en faisant réagir l'intermédiaire avec l'hydrazine.

Couplage final : La partie phénoxyacétique est attachée par une réaction d'estérification ou d'amidation.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des étapes de synthèse ci-dessus afin d'assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de catalyseurs, des conditions réactionnelles contrôlées (température, pression) et des techniques de purification telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler le groupe hydrazono, le convertissant en une amine.

Substitution : Les cycles aromatiques peuvent participer à des réactions de substitution électrophile aromatique, introduisant divers substituants.

Hydrolyse : Les liaisons ester ou amide peuvent être hydrolysées en milieu acide ou basique.

Réactifs et conditions courantes

Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogènes, agents nitrants, agents sulfonants.

Conditions d'hydrolyse : Acide ou base aqueux.

Principaux produits

Sulfoxydes/Sulfones : Issus de l'oxydation du groupe sulfanyl.

Amines : Issues de la réduction du groupe hydrazono.

Aromatiques substitués : Issus de la substitution électrophile aromatique.

Applications de la recherche scientifique

Chimie

Catalyse : Le composé peut être utilisé comme ligand en chimie de coordination, servant potentiellement de catalyseur dans diverses réactions organiques.

Science des matériaux : Sa structure unique peut lui permettre d'être utilisé dans la conception de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.

Biologie et médecine

Développement de médicaments : Le cycle triazole et les groupes aromatiques du composé en font un candidat pour le développement de médicaments, en particulier comme agent antifongique ou antibactérien.

Sondes biologiques : Il peut être utilisé comme une sonde pour étudier les processus biologiques impliquant des composés contenant du soufre.

Industrie

Chimie des polymères : Le composé peut être utilisé comme monomère ou agent de réticulation dans la synthèse de polymères.

Agriculture : Utilisation potentielle comme pesticide ou herbicide en raison de ses groupes bioactifs.

Mécanisme d'action

Le mécanisme d'action de l'Acide (2-{(E)-[({[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétyl)hydrazono]méthyl}phénoxy)acétique implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut se lier aux ions métalliques, inhibant potentiellement les métalloenzymes. Les groupes aromatiques peuvent interagir avec des poches hydrophobes dans les protéines, affectant leur fonction. Le groupe sulfanyl peut former des ponts disulfure avec les résidus cystéine des protéines, modifiant leur activité.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

Materials Science: Its unique structure may allow it to be used in the design of novel materials with specific electronic or optical properties.

Biology and Medicine

Drug Development: The compound’s triazole ring and aromatic groups make it a candidate for drug development, particularly as an antifungal or antibacterial agent.

Biological Probes: It can be used as a probe to study biological processes involving sulfur-containing compounds.

Industry

Polymer Chemistry: The compound can be used as a monomer or cross-linking agent in the synthesis of polymers.

Agriculture: Potential use as a pesticide or herbicide due to its bioactive groups.

Mécanisme D'action

The mechanism of action of (2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The aromatic groups can interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their activity.

Comparaison Avec Des Composés Similaires

Composés similaires

Acétoacétate d'éthyle : Un ester plus simple avec un groupe céto, utilisé dans diverses synthèses organiques.

Acétylacétone : Une autre dicétone utilisée en chimie de coordination et comme brique élémentaire en synthèse organique.

Dikétène : Un intermédiaire réactionnel utilisé dans la synthèse de dérivés de l'acide acétoacétique.

Unicité

L'unicité de l'Acide (2-{(E)-[({[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétyl)hydrazono]méthyl}phénoxy)acétique réside dans sa combinaison d'un cycle triazole, de groupes aromatiques et d'un groupe sulfanyl, qui confèrent une gamme de réactivité chimique et d'activité biologique potentielle non trouvée dans les composés plus simples.

Propriétés

Formule moléculaire |

C26H22ClN5O5S |

|---|---|

Poids moléculaire |

552.0 g/mol |

Nom IUPAC |

2-[2-[(E)-[[2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |

InChI |

InChI=1S/C26H22ClN5O5S/c1-36-21-12-6-17(7-13-21)25-30-31-26(32(25)20-10-8-19(27)9-11-20)38-16-23(33)29-28-14-18-4-2-3-5-22(18)37-15-24(34)35/h2-14H,15-16H2,1H3,(H,29,33)(H,34,35)/b28-14+ |

Clé InChI |

OLCXFKYZEBYPTK-CCVNUDIWSA-N |

SMILES isomérique |

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=CC=C4OCC(=O)O |

SMILES canonique |

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12025643.png)

![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12025652.png)

![3-(4-bromophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12025661.png)

![6-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12025662.png)

![6-(3-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12025668.png)

![[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12025674.png)

![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12025682.png)

![(5Z)-3-(4-fluorobenzyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025693.png)

![4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025699.png)